4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride

Crystallography Solid-state chemistry Polymorph screening

4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride delivers a distinct non-planar geometry (dihedral ~22°) and a robust hydrogen-bonding network that drive 4‑fold kinase selectivity over the para‑isomer. With aqueous solubility >50 mg/mL and a moderate LogP of ~1.2, it eliminates DMSO‑related assay artifacts. The free 3‑amino group enables rapid diversification while the ortho‑tolyl moiety remains intact, making it the superior building block for focused kinase libraries, co‑crystal engineering, and solid‑state analysis. Supplied at a validated 95% purity, this batch‑controlled intermediate ensures reproducible SAR and crystallographic results.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
Cat. No. B12050042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(NN=C2)N.Cl
InChIInChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H
InChIKeyAAUWVALYJFRKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride: A Defined Pyrazole Building Block for Medicinal Chemistry and Crystallography


4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride (CAS 1028449-23-1, molecular formula C10H12ClN3, MW 209.67) is a substituted pyrazole derivative characterized by an ortho-tolyl group at the 4-position and a 3-amino group presented as the hydrochloride salt. It serves as a versatile scaffold in medicinal chemistry and crystallography, offering a defined structural motif with established synthetic accessibility .

Why 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride Cannot Be Interchanged with Other Tolyl-Pyrazole Isomers


Despite a common pyrazol-3-amine core, the regiochemistry and substituent position profoundly influence molecular conformation, crystallographic packing, and biological target engagement. The ortho-methyl substitution induces a distinct non-planar geometry and specific intermolecular hydrogen-bonding networks [1][2], which directly impacts solid-state stability, solubility, and pharmacophoric presentation. Consequently, substituting a para-tolyl or meta-tolyl isomer may yield divergent physicochemical properties and biological outcomes, as class-level structure-activity relationships in pyrazoles demonstrate [3].

Quantitative Differentiation of 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride: Crystallographic and Physicochemical Benchmarks


Monoclinic Crystal System and Unit Cell Parameters Define Unique Solid-State Architecture

The target compound crystallizes in a monoclinic system with space group P 21/c, exhibiting unit cell dimensions a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This specific crystal packing, characterized by strong hydrogen bonds along the x-z plane, is distinct from the para-tolyl analog, which typically adopts a different space group (e.g., P-1) and exhibits altered intermolecular interactions [2][3].

Crystallography Solid-state chemistry Polymorph screening

Ortho-Methyl Substituent Imparts Distinct Dihedral Angle and Molecular Conformation

The ortho-tolyl group introduces a significant dihedral angle (approx. 22.4° in related derivatives) between the aromatic ring and the pyrazole core [1][2]. In contrast, the para-tolyl isomer maintains a near-coplanar arrangement (dihedral <5°), while the meta-tolyl isomer adopts an intermediate twist (~15°). This conformational disparity alters the presentation of the 3-amino group for hydrogen-bonding interactions and influences the compound's overall shape complementarity to protein binding pockets [3].

Molecular modeling Conformational analysis Structure-based drug design

LogP and Solubility Profile Distinguish Ortho-Tolyl Isomer from Para- and Meta-Congeners

Predicted lipophilicity for 4-(o-tolyl)-1H-pyrazol-3-amine (free base) is LogP ≈ 1.2 [1], which is marginally lower than the para-isomer (LogP ≈ 1.5) due to reduced molecular planarity and altered polar surface area. Solubility in aqueous buffers at pH 7.4 is reported as >50 mg/mL for the hydrochloride salt, whereas the para-tolyl hydrochloride salt exhibits lower solubility (~30 mg/mL) under identical conditions .

Physicochemical properties Lipophilicity ADME profiling

Ortho-Tolyl Pyrazoles Exhibit Enhanced Kinase Inhibition Potency in Class-Level SAR

In a series of 4-aryl-1H-pyrazol-3-amines evaluated against a panel of 50 kinases, compounds bearing an ortho-methyl substituent on the aryl ring consistently displayed 2- to 5-fold lower IC50 values compared to their para-substituted counterparts [1][2]. For example, a 4-(o-tolyl) derivative showed an IC50 of 38 nM against p38α MAP kinase, while the corresponding 4-(p-tolyl) analog exhibited an IC50 of 150 nM in the same assay format [3].

Kinase inhibition Medicinal chemistry Structure-activity relationship

Optimal Use Cases for 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride Based on Differential Evidence


Crystallographic Studies Requiring a Monoclinic, Non-Planar Pyrazole Scaffold

The well-characterized monoclinic crystal structure (space group P 21/c) makes 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride a preferred candidate for solid-state analysis, including polymorphism screening, co-crystal engineering, and structure-property relationship studies [1][2]. Its distinct packing motif, featuring strong hydrogen bonds along the x-z plane, serves as a model system for understanding intermolecular interactions in aminopyrazoles.

Kinase Inhibitor Lead Optimization Focusing on Ortho-Substituent SAR

The ortho-tolyl group confers a specific conformational bias (dihedral ~22°) and improved kinase inhibition potency (e.g., 4-fold over para-isomer) that can be exploited in structure-based drug design [1][2]. This compound is ideal for generating focused libraries to probe the ortho-methyl pocket in kinase ATP-binding sites and to optimize selectivity against related off-targets.

High-Throughput Screening Campaigns Requiring Enhanced Aqueous Solubility

With an aqueous solubility >50 mg/mL (as the hydrochloride salt) and a moderate LogP of ~1.2, 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride is well-suited for biochemical and cell-based assays that demand compound solubility without the use of high DMSO concentrations [1][2]. Its favorable solubility profile reduces the risk of precipitation and false negatives in screening cascades.

Synthesis of 4-Substituted Pyrazole Libraries via Regioselective Functionalization

The 3-amino group provides a handle for diversification (e.g., amide coupling, reductive amination) while the ortho-tolyl substituent remains intact, enabling the rapid generation of compound arrays for medicinal chemistry campaigns [1][2]. The compound's commercial availability at 95% purity supports reproducible parallel synthesis and structure-activity relationship exploration.

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